molecular formula C6H4Cl2O3S B3051216 4-Chlorophenyl chloranesulfonate CAS No. 32117-86-5

4-Chlorophenyl chloranesulfonate

Cat. No. B3051216
CAS RN: 32117-86-5
M. Wt: 227.06 g/mol
InChI Key: BKVUMYOQSQOQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenol is an organic compound with the formula ClC6H4OH. It is one of three monochlorophenol isomers and is a colorless or white solid that melts easily and exhibits significant solubility in water .


Synthesis Analysis

4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .


Molecular Structure Analysis

The molecular structure of 4-Chlorophenol consists of a benzene ring with a chlorine atom and a hydroxyl group attached to it .


Chemical Reactions Analysis

4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes . It is a classic precursor, upon reaction with phthalic anhydride, to quinizarin .


Physical And Chemical Properties Analysis

4-Chlorophenol has a molecular weight of 128.56 g/mol. It appears as a white solid with a melting point of 43.1 °C and a boiling point of 219 °C. It has a significant solubility in water .

Scientific Research Applications

Antimicrobial Activity

4-Chlorophenyl chloranesulfonate: has been investigated for its antimicrobial properties. In a study by Apostol et al., novel valine-derived compounds containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized and evaluated . Notably, the compound 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid exhibited antimicrobial activity against Gram-positive bacterial strains. Additionally, a 1,3-oxazole derivative containing a phenyl group at the 5-position showed activity against Candida albicans.

Bioconjugation and Labeling

Due to its reactivity, 4-chlorophenyl chloranesulfonate is employed in bioconjugation and labeling strategies. It can be used to modify proteins, peptides, and other biomolecules by selectively reacting with amino groups.

Safety and Hazards

4-Chlorophenol is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-chloro-4-chlorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVUMYOQSQOQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508636
Record name 4-Chlorophenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32117-86-5
Record name 4-Chlorophenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenyl chloranesulfonate
Reactant of Route 2
Reactant of Route 2
4-Chlorophenyl chloranesulfonate
Reactant of Route 3
4-Chlorophenyl chloranesulfonate
Reactant of Route 4
Reactant of Route 4
4-Chlorophenyl chloranesulfonate
Reactant of Route 5
4-Chlorophenyl chloranesulfonate
Reactant of Route 6
4-Chlorophenyl chloranesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.